(4-(N-Methylsulfamoyl)phenyl)boronic acid
Overview
Description
“(4-(N-Methylsulfamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H10BNO4S . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl group attached to a boronic acid group, which in turn is attached to a methylsulfamoyl group . The exact structure can be determined using spectroscopic methods.Chemical Reactions Analysis
This compound is used as a reagent in various chemical reactions . For example, it can be used in Suzuki-type Pd(0) coupling reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 215.035 Da . Other physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Scientific Research Applications
1. Multifunctional Compounds in Medicine and Agriculture
Boronic acids like (4-(N-Methylsulfamoyl)phenyl)boronic acid serve as synthetic intermediates and building blocks in various fields, including medicine, agriculture, and industrial chemistry. Their multifunctionality allows for applications in sensing, protein manipulation, therapeutics, biological labeling, and separation (Zhang et al., 2017).
2. Optical Modulation and Nanotechnology
Phenyl boronic acids are used in nanotechnology for their binding capabilities to pendant diols, which is crucial for saccharide recognition. They also anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This property is significant in applications like optical modulation, where structure-dependent quantum yields are observed (Mu et al., 2012).
3. Carbohydrate-Binding for Biomedical Applications
A new class of carbohydrate-binding boronic acids has been developed, showing superior solubility in aqueous solutions. These boronic acids are particularly effective in complexing glycopyranosides under physiological conditions, making them suitable for designing oligomeric receptors and sensors for cell-surface glycoconjugates recognition (Dowlut & Hall, 2006).
4. Fluorescent Chemosensors
Boronic acids are key in developing fluorescent sensors for detecting carbohydrates, L-dopamine, various ions, and hydrogen peroxide. The interaction of boronic acids with diols forms ring structures used in sensors for biological active substances. The study of these sensors includes fluorescence properties like intensity changes, quantum yields, and water solubility (Huang et al., 2012).
5. Catalysis in Organic Synthesis
2,4-Bis(trifluoromethyl)phenylboronic acid, a variant, is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. Its ortho-substituent plays a crucial role in accelerating amidation, making it useful in synthetic applications like alpha-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
6. Biomedical Applications
Boronic acid-containing polymers are employed in treating various diseases, including HIV, obesity, diabetes, and cancer. These polymers are unique due to their reactivity, solubility, and responsive nature. Recent developments have enabled new biomaterials using boronic acid polymers (Cambre & Sumerlin, 2011).
7. Glucose Responsive Systems
Boronic acids are studied for their potential in glucose-responsive polymeric insulin delivery systems. Their interaction with cyclic diols can cause swelling in delivery systems, resulting in drug release. Research in this area aims to develop self-regulated insulin delivery systems for diabetes treatment (Siddiqui et al., 2016).
8. Sensing Applications
Boronic acids, through their interaction with diols and strong Lewis bases, are utilized in various sensing applications. These include homogeneous assays and heterogeneous detection in different environments, along with biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).
9. NMR Spectroscopy in Biochemistry
Phenyl boronic acids are instrumental in medical diagnostics and biochemistry, especially in binding with carbohydrates in water. 11B NMR spectroscopy is a tool for monitoring the acidity and reactivity of these acids, which is crucial in understanding their interaction with diols (Valenzuela et al., 2022).
10. Antiviral Applications
Phenylboronic-acid-modified nanoparticles are explored for biological and biomedical applications, including as antiviral inhibitors. Their functionalization with boronic acids has shown potential in blocking the viral entry of Hepatitis C virus, demonstrating their significance in developing novel therapeutic strategies (Khanal et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the cell .
Biochemical Pathways
Boronic acids are often used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that Methyl 4-boronobenzenesulfonamide could potentially be involved in similar biochemical reactions.
Pharmacokinetics
The compound is described as a solid and is recommended to be stored in an inert atmosphere at 2-8 degrees celsius , which may suggest certain stability and solubility characteristics.
Result of Action
The potential involvement of this compound in suzuki–miyaura cross-coupling reactions suggests it could play a role in the formation of carbon–carbon bonds .
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8 degrees celsius , suggesting that temperature and atmospheric conditions could potentially impact its stability and efficacy.
Properties
IUPAC Name |
[4-(methylsulfamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQOQZHSIBBHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656972 | |
Record name | [4-(Methylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226396-31-2 | |
Record name | [4-(Methylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(Methylamino)sulphonyl]benzene boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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